Superior Mucosal Memory Priming with Liposomal Formulation
Avridine's adjuvant activity is critically dependent on its formulation. When incorporated into liposomes, it is highly efficient at priming mucosal immune memory. This study demonstrates that Avridine-containing liposomes enhanced the efficiency of priming for a secondary mucosal response by 5- to 7-fold compared to controls, whereas liposomes without Avridine had no adjuvant effect [1].
| Evidence Dimension | Mucosal Priming Efficiency (Fold Enhancement) |
|---|---|
| Target Compound Data | 5- to 7-fold enhancement of secondary mucosal anti-cholera toxin response |
| Comparator Or Baseline | Liposomes lacking Avridine (no adjuvant effect) / Antigen alone |
| Quantified Difference | 5- to 7-fold increase over baseline |
| Conditions | Intraintestinal immunization of rats with cholera toxin or procholeragenoid |
Why This Matters
This quantifies the absolute necessity of Avridine within a liposomal delivery system for achieving potent mucosal immune memory, a key differentiator for vaccine research requiring local immune responses.
- [1] Pierce, N. F., & Sacci, J. B. Jr. (1984). Enhanced mucosal priming by cholera toxin and procholeragenoid with a lipoidal amine adjuvant (avridine) delivered in liposomes. Infection and Immunity, 44(2), 469-473. View Source
